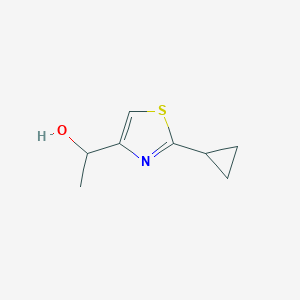
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1339731-23-5 . It has a molecular weight of 169.25 . The IUPAC name for this compound is 1-(2-cyclopropyl-1,3-thiazol-4-yl)ethanol . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The Inchi Code for “1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol” is 1S/C8H11NOS/c1-5(10)7-4-11-8(9-7)6-2-3-6/h4-6,10H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol is a compound that can be involved in various synthetic pathways leading to a wide range of chemical structures and applications. Its involvement in synthesis processes highlights its potential as a versatile intermediate in the creation of complex molecules.
Catalyzed Cyclization for Diversified Structures : The gold-catalyzed cyclization of related compounds has been shown to facilitate the synthesis of diversified structures, including carbazoles, through mechanisms involving 1,2-alkyl migration and Wagner-Meerwein-type shifts. This suggests potential pathways for modifying 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol into complex heterocyclic compounds (Zhang et al., 2013).
Formation of Cyclopropane Derivatives : Cyclopropane derivatives, which are valuable in medicinal chemistry and agriculture, can be synthesized from compounds with similar structures to 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol. These derivatives are synthesized via nucleophilic substitution, indicating the potential utility of 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol in generating agriculturally relevant chemicals (Ji et al., 2017).
Preparation of Thiolanes and Cyclopropanes : The reactions of similar thiocarbonyl ylides with acceptor-substituted ethylenes have been explored for the regioselective and stereochemical synthesis of thiolanes and cyclopropanes. This indicates the potential for 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol to act as a precursor in such reactions, leading to valuable synthetic intermediates (Mlostoń et al., 2002).
Antimicrobial Activity
- Hybrid Heterocycles with Antimycobacterial Properties : The synthesis of hybrid heterocycles combining thiazolidine-2,4-dione and cyclopropyl moieties has shown promising antimycobacterial activity. This suggests that modifying 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol to incorporate such features could lead to compounds with significant biological activity (Ponnuchamy et al., 2014).
Photophysical and Electrochemical Studies
- Semiconductive Material Potential : Coordination polymers derived from cyclopropyl-containing ligands have been investigated for their photoluminescence properties, electrochemical behavior, and photocatalytic efficiency. This points to the potential application of 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol in the development of materials with semiconductive and photocatalytic properties (Cui et al., 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound include H302, H312, H315, H319, H332, H335 . These statements indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-(2-cyclopropyl-1,3-thiazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-5(10)7-4-11-8(9-7)6-2-3-6/h4-6,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLPYAMSZVGBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
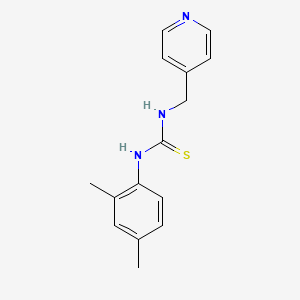
![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(2-methylphenyl)benzenecarboxamide](/img/structure/B2890311.png)
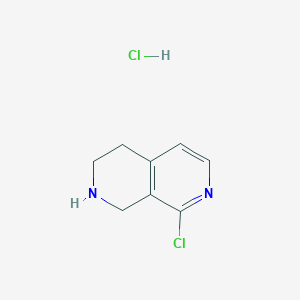

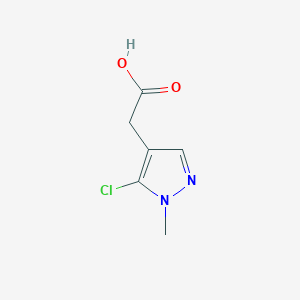

methanone](/img/structure/B2890316.png)
![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)

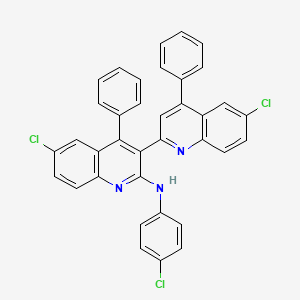
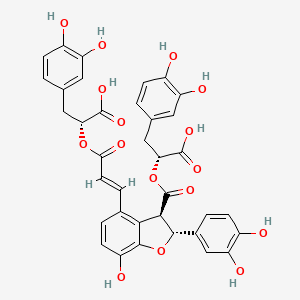
![3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890330.png)